molecular formula C38H46N8O8S3 B14469630 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate CAS No. 66693-25-2

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate

Cat. No.: B14469630
CAS No.: 66693-25-2
M. Wt: 839.0 g/mol
InChI Key: KCNIDFGVWKPDPF-UHFFFAOYSA-L
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Description

The compound “2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate” features a benzothiazole core substituted with a methoxy group at the 6-position and a methyl group at the 3-position, forming a cationic 1,3-benzothiazol-3-ium system. This is linked via a diazenyl (azo) group to an N-ethylanilino moiety, with a terminal ethanol sulfate group. Such hybrid structures are rare in literature, making this compound a candidate for exploration in both materials science and medicinal chemistry.

Properties

CAS No.

66693-25-2

Molecular Formula

C38H46N8O8S3

Molecular Weight

839.0 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate

InChI

InChI=1S/2C19H23N4O2S.H2O4S/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h2*5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KCNIDFGVWKPDPF-UHFFFAOYSA-L

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines or alcohols.

Scientific Research Applications

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo Dye Analogues ():

The dye compound “7-anilino-3-[[4-[(2,4-dimethyl-6-sulphophenyl)azo]-2-methoxy-5-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid” features dual azo groups and sulfonic acid substituents. Its sulfonic acid groups confer high water solubility, critical for textile applications . The target compound’s ethanol sulfate group similarly enhances solubility but may reduce thermal stability compared to sulfonic acids.

Key Differences:

  • Applications: ’s compound is explicitly a dye, while the target compound’s benzothiazolium core could enable fluorescence, expanding utility into bioimaging.

Structural Comparison Table

Feature Target Compound Benzothiazol-2-yl Ureas Azo Dye ()
Core Structure 1,3-Benzothiazol-3-ium with azo linkage Benzothiazole-urea hybrid Naphthalene with dual azo groups
Key Substituents 6-OCH₃, 3-CH₃, ethanol sulfate 6-F/CH₃, 3/4-OCH₃/OH on phenyl 2,4-dimethyl-6-sulphophenyl, sulfonic acid
Solubility High (sulfate group) Moderate (dependent on substituents) Very high (sulfonic acid)
Bioactivity Unknown Anticonvulsant (100% MES protection) Dye (no reported bioactivity)
Toxicity Profile Not studied Non-toxic at 30 mg/kg Not applicable (industrial use)

Biological Activity

The compound 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H46N8O8SC_{38}H_{46}N_{8}O_{8}S with a molecular weight of approximately 839.02 g/mol. The compound features a benzothiazolium moiety and an azo group , which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC38H46N8O8SC_{38}H_{46}N_{8}O_{8}S
Molecular Weight839.02 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The process may also involve the use of continuous flow reactors to optimize yield and purity during large-scale production.

Biological Activity

Research indicates that 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate exhibits significant biological activity, particularly in the following areas:

Antioxidant Activity

Studies have shown that this compound can enhance antioxidant enzyme activities, such as superoxide dismutase and catalase, which play crucial roles in protecting cells from oxidative stress. The antioxidant properties may be linked to its ability to modulate nitric oxide levels and stimulate prostaglandin production .

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells. This effect could be mediated through the inhibition of specific proteasomal activities, leading to the accumulation of pro-apoptotic factors .

Gastroprotective Effects

In animal studies, zinc(II) complexes derived from this compound have demonstrated gastroprotective effects against ethanol-induced mucosal lesions. The mechanism appears to involve antioxidant activity and enhancement of gastric mucosal defense mechanisms .

Case Studies

  • Gastroprotective Study : A study assessed the gastroprotective effect of a zinc(II) complex derived from the compound against ethanol-induced lesions in rats. The results indicated significant protection comparable to standard treatments like omeprazole, primarily through enhanced nitric oxide and prostaglandin E2 levels .
  • Antioxidant Efficacy : Another study highlighted the compound's ability to increase antioxidant enzyme levels while reducing malondialdehyde levels, a marker of oxidative stress. Histological assessments confirmed reduced mucosal damage in treated groups .

The exact mechanisms by which 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may play a critical role in modulating biological pathways related to cell survival and oxidative stress response.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-AminoazobenzeneContains an azo groupKnown for dyeing properties
Benzothiazole derivativesShares benzothiazole moietyExhibits diverse biological activities
Ethanolamine derivativesContains ethanolamine structureUsed in various industrial applications

The unique combination of a benzothiazolium structure with diazenyl and ethanol functionalities in 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate enhances its reactivity and biological interactions compared to similar compounds.

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